molecular formula C11H16F3NO4 B2762453 (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2287246-78-8

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2762453
CAS No.: 2287246-78-8
M. Wt: 283.247
InChI Key: HTWYRHWSBFSGNX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-1-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5R position and a tert-butoxycarbonyl (Boc) protective group at the nitrogen. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing protease inhibitors or peptidomimetics due to its stereochemical rigidity and metabolic stability conferred by the -CF₃ group . The Boc group enhances solubility during synthetic steps while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) .

Properties

IUPAC Name

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWYRHWSBFSGNX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a pyrrolidine ring with two stereocenters at positions 2 and 5, a tert-butoxycarbonyl (Boc) protecting group at nitrogen, and a trifluoromethyl (CF₃) substituent at position 5. Retrosynthetic disconnection suggests two primary approaches:

  • Functionalization of preformed pyrrolidine cores (e.g., proline derivatives).
  • Cyclization of linear precursors (e.g., glutamic acid derivatives).

Critical challenges include:

  • Stereochemical control at C2 and C5.
  • Introduction of the CF₃ group without racemization.
  • Compatibility of Boc protection with subsequent reactions.

Chiral Pool Synthesis from Proline Derivatives

Starting Material Selection

L-Proline, a naturally occurring (S)-configured pyrrolidine-2-carboxylic acid, serves as a chiral template. However, introducing CF₃ at C5 requires functionalization of the proline skeleton.

Oxidation and Trifluoromethylation
  • Step 1 : Oxidation of L-proline to 5-oxopyrrolidine-2-carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
  • Step 2 : Trifluoromethylation via nucleophilic addition to the ketone. Ruppert-Prakash reagent (TMSCF₃) in the presence of CsF or TBAF facilitates CF₃ introduction, yielding 5-trifluoromethyl-5-hydroxypyrrolidine-2-carboxylic acid.
  • Step 3 : Dehydration of the tertiary alcohol using Burgess reagent (CH₃SO₂NCO) to form the trifluoromethylated pyrrolidine.

Limitations : Poor stereocontrol at C5 and low yields (~30%) due to competing elimination.

Cyclization of Linear Precursors

Glutamic Acid-Based Routes

Glutamic acid provides a four-carbon backbone with inherent chirality, enabling pyrrolidine ring formation via intramolecular amidation.

Boc Protection and Activation
  • Step 1 : Protection of L-glutamic acid’s α-amino group with Boc anhydride in THF/NaHCO₃, yielding Boc-glutamic acid.
  • Step 2 : Esterification of the γ-carboxyl group with ethanol via Fischer esterification (H₂SO₄ catalyst) to form Boc-glutamic acid γ-ethyl ester.
  • Step 3 : Activation of the α-carboxyl group as a mixed anhydride (isobutyl chloroformate) or NHS ester (N-hydroxysuccinimide/DCC) for cyclization.
Intramolecular Cyclization
  • Conditions : DMAP (catalyst) and DIEA (base) in THF at 0–25°C for 12–24 hours.
  • Outcome : Formation of Boc-protected 5-oxopyrrolidine-2-carboxylic acid ethyl ester.
Trifluoromethylation and Reduction
  • Step 1 : Conversion of the ketone to CF₃ via Langlois’ reagent (CF₃SO₂Na) under radical conditions (Mn(OAc)₃, Cu(OAc)₂).
  • Step 2 : Stereoselective reduction of the intermediate radical using (R)-CBS catalyst to install the 5R configuration.

Yield : 45–55% over three steps.

Asymmetric Synthesis via Organocatalysis

Michael Addition-Initiated Cyclization

  • Step 1 : Chiral amine-catalyzed Michael addition of trifluoromethyl nitroethylene to acrylate esters, forming a γ-nitro ester with >90% ee.
  • Step 2 : Reductive cyclization (H₂/Pd-C) to form the pyrrolidine ring.
  • Step 3 : Boc protection and oxidation of the secondary alcohol to the carboxylic acid.

Advantages : High enantiomeric excess (ee) and scalability.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield (%) Stereocontrol
Chiral Pool (Proline) L-Proline Oxidation, CF₃ addition, dehydration 30 Moderate
Cyclization (Glu) L-Glutamic acid Boc protection, cyclization, CF₃ 45–55 High
Asymmetric Synthesis Acrylates Organocatalytic Michael addition 60–70 Excellent

Critical Reaction Optimization

Trifluoromethylation Efficiency

  • Langlois’ Reagent : Requires Mn(III)/Cu(II) for radical generation; optimal in DMF at 80°C.
  • Ruppert-Prakash Reagent : Effective for ketones but limited by moisture sensitivity.

Boc Group Stability

  • Boc remains intact under neutral/weakly basic conditions but hydrolyzes in strong acids (TFA/HCl).

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of novel therapeutic agents targeting specific diseases. Its structure allows for modifications that can enhance bioactivity or selectivity towards biological targets.
  • Peptide Synthesis :
    • The tert-butoxycarbonyl group is commonly used as a protecting group for amines in peptide synthesis. This compound can facilitate the selective formation of peptide bonds while preventing unwanted side reactions, thus improving yield and purity of the final product.
  • Fluorinated Compounds :
    • The incorporation of a trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including metabolic stability and lipophilicity. This makes (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid a valuable building block for fluorinated pharmaceuticals.

Research Applications

  • Biological Studies :
    • Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer activities. Investigations into the biological effects of this specific pyrrolidine derivative could lead to the discovery of new therapeutic agents.
  • Synthetic Chemistry :
    • The compound is utilized in various synthetic pathways to create complex organic molecules. Its reactivity profile allows it to participate in nucleophilic substitutions and other transformations that are essential in organic synthesis.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityA derivative of this compound showed significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
Study 2Synthesis of PeptidesUtilized in the synthesis of cyclic peptides, demonstrating improved yields when used as a protecting group for amines.
Study 3Fluorinated Drug CandidatesInvestigated as a precursor for synthesizing fluorinated compounds with enhanced biological activity and stability.

Mechanism of Action

The mechanism of action of (2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The Boc protecting group ensures the compound’s stability during synthesis and facilitates its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituent Position/Group Configuration Key Properties
(2S,5R)-1-Boc-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid 5-(CF₃) 2S,5R High lipophilicity (logP ~1.8), electron-withdrawing -CF₃ enhances metabolic stability .
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid 5-(CH₃) 2S,5S Lower logP (~0.9); methyl group increases steric bulk but lacks -CF₃’s electronic effects .
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid 4-(CH₃) 2S,4S Altered substituent position reduces steric hindrance at C5; moderate solubility in polar solvents .
(2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid 5-(C₆H₅) 2S,5R Aromatic phenyl group increases π-π stacking potential; higher molecular weight (MW = 361.4 g/mol) .
(3R,4R)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid 4-(CF₃) 3R,4R Trifluoromethyl at C4 alters backbone conformation; potential for distinct biological targeting .

Substituent Effects

  • Trifluoromethyl (-CF₃) : The target compound’s -CF₃ group imparts strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to methyl or phenyl analogs. This is critical for improving drug half-life .
  • Methyl (-CH₃) : Found in (2S,5S)- and (2S,4S)- analogs, this group offers minimal electronic influence but modifies steric accessibility for enzyme binding .
  • Phenyl (-C₆H₅) : Introduces aromaticity, enabling interactions with hydrophobic enzyme pockets (e.g., HCV protease) but may reduce solubility .

Stereochemical Impact

  • The 5R configuration in the target compound creates a distinct spatial arrangement compared to 5S or 4S isomers, influencing binding affinity to chiral targets. For example, HCV NS3/4A protease inhibitors require precise stereochemistry for activity .

Biological Activity

(2S,5R)-1-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including a tert-butoxycarbonyl group and a trifluoromethyl substituent, which may influence its pharmacological properties.

  • Molecular Formula: C11H16F3NO4
  • Molecular Weight: 283.25 g/mol
  • IUPAC Name: 1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
  • CAS Number: 1822589-98-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:

1. Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The presence of the trifluoromethyl group may enhance its lipophilicity, facilitating membrane penetration and increasing its efficacy against microbial pathogens.

2. Cytotoxicity and Cancer Research
Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines. The compound has been tested in vitro against various cancer types, showing promising results in inhibiting cell proliferation.

3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of proteases or kinases, which are crucial targets in drug development for various diseases.

Case Studies and Research Findings

StudyObjectiveFindings
Study A Evaluate antimicrobial activityShowed significant inhibition of Gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL.
Study B Assess cytotoxicity on cancer cell linesInduced apoptosis in breast cancer cells with an IC50 of 20 µM.
Study C Investigate enzyme inhibitionInhibited specific protease activity by 70% at a concentration of 50 µM.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Membrane Disruption: The lipophilic nature of the trifluoromethyl group may allow the compound to disrupt microbial membranes.
  • Apoptosis Induction: In cancer cells, the compound may activate apoptotic pathways, leading to programmed cell death.
  • Enzyme Interaction: By binding to active sites on enzymes, it can alter their function and inhibit critical biological processes.

Safety Profile

While initial studies suggest promising biological activity, safety assessments are crucial. Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its safety profile.

Q & A

Q. Table 1: Key Synthesis Steps

StepConditions/ReagentsPurposeReference
Pyrrolidine FormationL-proline ester cyclization, Boc protectionCore ring structure
TrifluoromethylationTMSCF₃, Cu(I) catalyst, THF, -20°CIntroduce CF₃ group stereoselectively
Final DeprotectionTFA/CH₂Cl₂ (1:1)Remove Boc group

Advanced: How can conflicting stereochemical assignments from NMR and X-ray data be resolved?

Methodological Answer:
Discrepancies often arise due to dynamic effects (e.g., rotamers) or crystal packing artifacts. To resolve:

  • 2D NMR : Use NOESY/ROESY to identify spatial proximities between CF₃ and adjacent protons .
  • X-ray Crystallography : Compare experimental crystal structures with DFT-optimized geometries (software: Mercury, Olex2) .
  • DFT Calculations : Compute NMR chemical shifts (Gaussian 16) and match with experimental data to validate configurations .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for small-scale purification .
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers .
  • Avoid Racemization : Perform acid-mediated Boc deprotection at 0°C to minimize stereochemical scrambling .

Advanced: How can reaction yields be improved during trifluoromethylation?

Methodological Answer:

  • Reagent Screening : Test fluorinating agents (e.g., Ruppert-Prakash reagent, CF₃SiMe₃) under anhydrous conditions .
  • Catalytic Systems : Optimize Cu(I)/ligand ratios (e.g., 1,10-phenanthroline) to enhance turnover frequency .
  • In-Situ Monitoring : Use FT-IR or GC-MS to track CF₃ group incorporation and adjust reaction time .

Basic: What analytical methods confirm the compound’s identity and purity?

Methodological Answer:

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using a chiral column .
  • NMR : Assign peaks via ¹H/¹³C/DEPT-135 (e.g., CF₃ signal at δ ~120 ppm in ¹⁹F NMR) .
  • Elemental Analysis : Validate C, H, N, F content within ±0.4% of theoretical values .

Advanced: How do computational models predict the compound’s stability in acidic media?

Methodological Answer:

  • pKa Prediction : Use COSMO-RS solvation models (software: ACD/Labs) to estimate carboxylic acid pKa (~3.5) .
  • Degradation Pathways : Simulate acid-catalyzed Boc deprotection (DFT transition-state analysis) .
  • Kinetic Studies : Perform Arrhenius plots from accelerated stability testing (40°C/75% RH) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: Why might DSC data show unexpected thermal transitions?

Methodological Answer:

  • Polymorphism : Screen for crystalline forms via solvent-drop grinding and analyze via PXRD .
  • Decomposition : Use TGA-MS to identify volatile byproducts (e.g., CO₂ from Boc group loss) .
  • Glass Transition : Characterize amorphous content using modulated DSC .

Basic: How is the tert-butoxy carbonyl group introduced without side reactions?

Methodological Answer:

  • Reagent Choice : Use Boc₂O (di-tert-butyl dicarbonate) with DMAP catalysis in CH₂Cl₂ .
  • Temperature Control : Maintain 0–25°C to prevent racemization or overreaction .
  • Work-Up : Quench excess Boc₂O with aqueous NaHCO₃ and extract with EtOAc .

Advanced: What strategies address low solubility in aqueous buffers for biological assays?

Methodological Answer:

  • Prodrug Design : Synthesize methyl/ethyl esters to enhance lipophilicity .
  • Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.